2,3-Dibromopropyl acrylate

Description

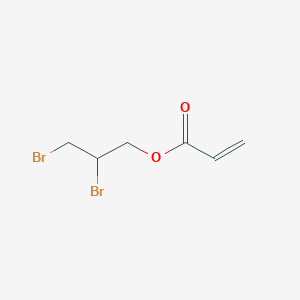

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromopropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKJDVAYJDKPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O2 | |

| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40715-86-4 | |

| Record name | 2-Propenoic acid, 2,3-dibromopropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40715-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024950 | |

| Record name | 2,3-Dibromopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dibromopropyl acrylate is a clear light brown liquid. (NTP, 1992) | |

| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

19660-16-3 | |

| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dibromopropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19660-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromopropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019660163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,3-dibromopropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DC7AHU2C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: Synthesis of 2,3-Dibromopropyl Acrylate - Mechanism, Optimization, and Protocol

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2,3-Dibromopropyl acrylate is a key bifunctional monomer utilized in the synthesis of specialty polymers, flame retardants, and as an intermediate in various organic syntheses. Its structure combines a reactive acrylate group, susceptible to polymerization, with vicinal dibromides that can undergo further chemical transformations. This guide provides a comprehensive overview of the predominant synthesis route: the direct electrophilic bromination of allyl acrylate. We will dissect the underlying reaction mechanism, explore the critical parameters governing reaction efficiency and product purity, and present a detailed, field-proven experimental protocol. This document is intended for researchers and process chemists seeking to implement or optimize the synthesis of this compound in a laboratory or scale-up setting.

Introduction: Strategic Importance of this compound

The utility of this compound stems from its dual functionality. The acrylate moiety provides a readily polymerizable vinyl group, while the 1,2-dibromo functionality serves as a handle for subsequent nucleophilic substitution or elimination reactions. This unique combination makes it a valuable building block in materials science and pharmaceutical intermediate synthesis. The most direct and industrially relevant method for its preparation is the addition of elemental bromine across the double bond of allyl acrylate. While conceptually straightforward, achieving high yield and purity requires a nuanced understanding of the reaction mechanism and precise control over experimental conditions to prevent side reactions, such as polymerization or allylic bromination.

The Core Synthesis Pathway: Electrophilic Addition

The synthesis of this compound is fundamentally an electrophilic addition reaction. Allyl acrylate is treated with elemental bromine (Br₂), typically in an inert solvent, to yield the desired vicinal dibromide.

Overall Reaction Scheme: CH₂=CHCH₂OC(=O)CH=CH₂ (Allyl Acrylate) + Br₂ → BrCH₂CH(Br)CH₂OC(=O)CH=CH₂ (this compound)

This guide will focus exclusively on this pathway due to its high atom economy and procedural simplicity compared to multi-step alternatives (e.g., esterification of 2,3-dibromopropanol).

Reaction Mechanism: A Step-by-Step Analysis

Understanding the mechanism is paramount to troubleshooting and optimizing the synthesis. The addition of bromine to the allylic double bond proceeds via a two-step mechanism involving a cyclic bromonium ion intermediate. This pathway explains the observed anti-addition stereochemistry and the reaction's sensitivity to solvent and temperature.

Step 1: Electrophilic Attack and Formation of the Bromonium Ion The electron-rich π-bond of the allyl group in allyl acrylate acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. The Br-Br bond is polarized as it approaches the double bond. This attack leads to the heterolytic cleavage of the Br-Br bond, forming a bromide ion (Br⁻) and a cyclic three-membered ring intermediate known as the bromonium ion.

Step 2: Nucleophilic Ring-Opening The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It attacks one of the two carbon atoms of the bromonium ion from the side opposite to the ring. This backside attack results in the opening of the three-membered ring and the formation of the final 2,3-dibromopropyl product.

This mechanistic pathway ensures that the two bromine atoms add to opposite faces of the original double bond, a process known as anti-addition.

Caption: Reaction mechanism for the synthesis of this compound.

Optimizing Reaction Conditions

The success of this synthesis hinges on careful control of several key parameters. The choices made directly impact yield, purity, and safety by mitigating competing reactions like polymerization of the acrylate group or radical-based allylic substitution.[1][2][3]

| Parameter | Recommended Range/Value | Rationale & Expert Insights |

| Temperature | 0 to 40 °C | Causality: The bromination is exothermic. Maintaining a low temperature, typically with an ice bath, is critical to prevent runaway reactions.[4] More importantly, it suppresses the thermally initiated polymerization of the acrylate moiety and minimizes the formation of allylic bromination byproducts, which are favored at higher temperatures.[1][5] |

| Solvent | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | Causality: Halogenated solvents are ideal as they are inert to bromine and effectively dissolve both the starting material and the product.[4][6] They provide a medium for controlled heat dissipation. Chloroform is frequently cited in established procedures.[4] |

| Reactant Ratio | 1.0 : 1.1 (Allyl Acrylate : Bromine) | Causality: A slight molar excess of bromine (e.g., 1.1 to 1.2 equivalents) ensures the complete consumption of the allyl acrylate starting material.[4] This simplifies purification, as removing unreacted starting material can be challenging. A large excess of bromine should be avoided as it complicates the workup. |

| Rate of Addition | Slow, dropwise addition of Bromine | Causality: This is a crucial control point. Adding the bromine solution slowly over a period of 3-4 hours allows the exothermic heat of reaction to be managed effectively by the cooling bath.[4] A rapid addition would cause a temperature spike, leading to the aforementioned side reactions and reducing product quality. |

| Inhibitors | Optional, but recommended | Causality: While low temperatures mitigate polymerization, the presence of a radical inhibitor (e.g., hydroquinone) in the starting allyl acrylate can provide an additional layer of security against premature polymerization, especially during storage and handling.[7] |

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful execution of each step ensures the quality required for the next. It is based on established laboratory methods.[4]

Reagent Preparation and Safety

-

Allyl Acrylate: Verify purity via GC or NMR. Ensure it is free of polymer. If necessary, pass through a column of basic alumina to remove inhibitors immediately before use.[7]

-

Bromine: Handle with extreme caution in a certified chemical fume hood. Bromine is highly corrosive, toxic, and volatile.[6] Wear appropriate PPE, including neoprene or nitrile gloves, safety goggles, and a face shield.[8][9]

-

Solvent (Chloroform): Use anhydrous grade to prevent side reactions with bromine.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.

-

Reactant Charging: In the flask, place allyl acrylate (0.15 mol). Add chloroform (10 ml) to dissolve the acrylate.[4]

-

Bromine Solution Preparation: In the dropping funnel, prepare a solution of bromine (0.17 mol, a slight excess) in chloroform (10-15 ml).

-

Controlled Addition: Begin stirring the allyl acrylate solution and allow it to cool to 0-5 °C. Start the slow, dropwise addition of the bromine solution from the funnel. Crucially, monitor the temperature and the rate of addition to ensure the internal temperature does not exceed 40 °C. [4] The characteristic reddish-brown color of bromine should disappear as it reacts. The total addition time should be approximately 3-4 hours.[4]

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Workup - Quenching: (Optional but recommended) To remove any unreacted bromine, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the organic layer is colorless.[6] Subsequently, wash with water and then a saturated brine solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the chloroform solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, light-brown liquid.[4]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H-NMR: Will show characteristic peaks for the acrylate protons and the newly formed CH₂Br and CHBr protons. The disappearance of the allyl vinyl protons confirms the reaction's success.[4]

-

GC-MS: Provides information on purity and confirms the molecular weight of the product.

-

FT-IR: Will show the characteristic ester carbonyl stretch (~1720-1740 cm⁻¹) and the absence of the C=C stretch from the starting material's allyl group.

Safety and Handling

All operations must be conducted in a well-ventilated chemical fume hood.[9]

-

This compound: This compound is toxic by ingestion and is a suspected irritant.[10] It may be unstable to heat, light, and air.[10] Store under freezer conditions, protected from light.[10]

-

Bromine: Highly toxic, corrosive, and causes severe burns. Inhalation can be fatal. Always handle with extreme care.[6]

-

Acrylates: Acrylates are skin and eye irritants and potential sensitizers.[11] Avoid inhalation of vapors.[8][9]

-

Chloroform: A suspected carcinogen and toxic substance. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound via electrophilic addition of bromine to allyl acrylate is a robust and efficient method when executed with precision. The key to achieving high yield and purity lies in the rigorous control of the reaction temperature and the rate of bromine addition. By understanding the underlying mechanism involving the bromonium ion intermediate, chemists can effectively mitigate side reactions such as polymerization and allylic substitution. The protocol detailed herein provides a reliable framework for the successful laboratory-scale synthesis of this valuable bifunctional monomer.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 4. afinitica.com [afinitica.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Sciencemadness Discussion Board - 2,3-Dibromopropanoic acid from Acrylic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. scipoly.com [scipoly.com]

- 10. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. download.basf.com [download.basf.com]

physical and chemical properties of 2,3-Dibromopropyl acrylate monomer

An In-depth Technical Guide to 2,3-Dibromopropyl Acrylate Monomer

Introduction and Monograph

This compound (DBPA) is a halogenated ester monomer belonging to the acrylate family. Its chemical structure incorporates a reactive acrylate moiety, which is susceptible to polymerization, and a dibrominated propyl group. This combination of functionalities suggests its potential utility as a reactive flame retardant, a crosslinking agent, or as a monomer to introduce specific properties such as increased refractive index or density into a polymer backbone. Acrylate monomers are a versatile class of compounds widely used in the synthesis of polymers for adhesives, coatings, and other advanced materials[1]. The presence of bromine atoms in DBPA significantly modifies its properties compared to simple alkyl acrylates, making it a subject of interest for specialized polymer synthesis.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers and scientists in polymer chemistry and materials science. It consolidates available data on its physicochemical characteristics, reactivity, and handling, and provides field-proven methodologies for its synthesis, polymerization, and analysis.

Chemical Identity and Nomenclature

Correctly identifying a chemical substance is critical for safety, procurement, and regulatory compliance. The following section details the primary identifiers for this compound.

-

IUPAC Name : 2,3-dibromopropyl prop-2-enoate[2]

-

Synonyms : Acrylic acid, 2,3-dibromopropyl ester; 2,3-Dibromopropyl propenoate; 2-Propenoic acid, 2,3-dibromopropyl ester[2][3]

Chemical Structure

The structure of this compound features a terminal vinyl group essential for polymerization and vicinal bromine atoms on the propyl ester chain.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. This data is essential for designing experiments, understanding the material's behavior, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 271.93 g/mol | [2][3] |

| Appearance | Clear, light brown liquid | [2][4] |

| Boiling Point | 112 °C @ 1.2 mmHg; 105 °C @ 6 mmHg | [3][4] |

| Density | 1.77 g/cm³ at 20 °C | [3][4] |

| Refractive Index | 1.5230 - 1.5300 | [3] |

| Flash Point | 121.1 °C | [3] |

| Vapor Pressure | 0.00473 mmHg at 25 °C | [3] |

| Purity | >85.0% (by GC) |

Chemical Reactivity and Stability

This compound is a reactive monomer primarily due to the presence of the acrylate group.

-

Polymerization : The carbon-carbon double bond of the acrylate group is susceptible to free-radical polymerization. This reaction can be initiated by heat, light, or chemical initiators. The polymerization is typically exothermic and can be rapid and uncontrolled if not properly inhibited.[2]

-

Stability : The compound may be unstable when exposed to heat, light, and air.[2][4] Commercial preparations are typically stabilized with inhibitors like hydroquinone or phenothiazine to prevent premature polymerization. For long-term storage, a cool, dark environment is recommended.

-

Incompatibilities : It is incompatible with strong oxidizing agents.[3][4]

-

Hazardous Reactions :

Synthesis and Purification Protocol

References

- 1. sartomer.arkema.com [sartomer.arkema.com]

- 2. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 19660-16-3,this compound | lookchem [lookchem.com]

- 4. This compound CAS#: 19660-16-3 [chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. afinitica.com [afinitica.com]

Introduction: Understanding the Physicochemical Landscape of 2,3-Dibromopropyl Acrylate

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dibromopropyl Acrylate

This compound (DBPA) is a halogenated acrylate monomer with the chemical formula C₆H₈Br₂O₂.[1][2][3] Its structure, featuring a reactive acrylate moiety and vicinal bromine atoms, makes it a potentially valuable component in the synthesis of polymers with specific properties such as flame retardancy and high refractive indices. For researchers, scientists, and drug development professionals exploring its use, a thorough understanding of its solubility and stability in common solvents is a critical prerequisite for successful formulation, polymerization, and application.

This technical guide provides a comprehensive overview of the known characteristics of this compound, offers expert insights into its expected behavior based on fundamental chemical principles, and presents detailed, field-proven methodologies for its empirical evaluation. The objective is to equip the scientific community with the necessary knowledge to handle, formulate, and study this monomer with confidence and scientific rigor.

Part 1: Solubility Profile of this compound

Theoretical Solubility Assessment

The molecular structure of this compound contains both polar and non-polar regions:

-

Polar Moieties: The ester group (-COO-) is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.

-

Non-Polar Moieties: The propyl chain and the carbon-bromine bonds contribute to the molecule's non-polar character.

This dual nature suggests that this compound will exhibit miscibility with a range of organic solvents. Its solubility is expected to be highest in solvents with intermediate polarity and lower in highly polar or very non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of the non-polar dibromopropyl group is likely to limit solubility in highly polar, hydrogen-bonding solvents like water. Moderate solubility is expected in alcohols. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the ester group of DBPA without the competing strong hydrogen-bonding network of protic solvents. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The high polarity of these solvents should effectively solvate the ester portion of the molecule. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Moderate to High | The alkyl and halogenated portions of the molecule will interact favorably with non-polar solvents via London dispersion forces. |

Experimental Protocol for Determining Solubility

To establish a quantitative solubility profile, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (purity >95%)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Part 2: Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly given its polymerizable nature and the presence of reactive functional groups. It is known to be unstable to heat, light, and air.[1][2][3]

Key Factors Influencing Stability

-

Polymerization: Like other acrylates, this compound can undergo spontaneous free-radical polymerization. This process can be initiated by:

-

Heat: Elevated temperatures increase the rate of formation of free radicals.

-

Light (UV radiation): UV light can provide the energy to initiate radical formation.

-

Oxygen: While oxygen can act as an inhibitor at low concentrations, it can also form peroxides that can initiate polymerization.

-

Impurities: Trace metal ions or other contaminants can act as catalysts for polymerization.

-

-

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield acrylic acid and 2,3-dibromopropanol. The rate of hydrolysis is generally faster under basic conditions.

-

Elimination Reactions: The vicinal dibromides on the propyl chain may be susceptible to elimination reactions, especially in the presence of certain nucleophiles or bases. For instance, dimethyl sulfoxide (DMSO) has been shown to cause the reductive elimination of similar compounds.[4]

Diagram 2: Factors Influencing the Stability of this compound

Caption: Major degradation pathways for this compound.

Recommended Handling and Storage

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a cool, dark place, preferably at temperatures below 15°C.[5] Freezer storage may also be appropriate.[1]

-

Inhibitors: For long-term storage, the presence of a suitable free-radical inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), is crucial. The effectiveness of these inhibitors often requires the presence of dissolved oxygen.

-

Atmosphere: Store under an air atmosphere, not under inert gas, to ensure the functionality of common phenolic inhibitors.[6]

-

Light Exposure: Protect from light to prevent photo-initiated polymerization.[1]

Experimental Protocol for Stability Assessment

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. Such studies are essential for determining appropriate storage conditions and shelf-life.

Objective: To evaluate the stability of this compound under thermal, photolytic, and hydrolytic stress.

Materials:

-

This compound

-

Solvents (e.g., acetonitrile, water)

-

Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

-

Forced Degradation Conditions:

-

Thermal Stress:

-

Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 3, 7, 14 days).

-

Include a control sample stored at a recommended temperature (e.g., 4°C).

-

-

Photolytic Stress:

-

Expose samples to light in a photostability chamber according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Include a control sample protected from light.

-

-

Hydrolytic Stress (Acidic, Basic, and Neutral):

-

Add the stock solution to aqueous solutions of 0.1 M HCl, 0.1 M NaOH, and purified water.

-

Incubate the samples at room temperature and an elevated temperature (e.g., 60°C).

-

At specified time points, neutralize the acidic and basic samples before analysis.

-

-

-

Analysis:

-

At each time point, withdraw an aliquot from each stress condition.

-

Analyze the samples by a stability-indicating HPLC method (a method capable of separating the intact monomer from its degradation products).

-

Use a PDA detector to assess peak purity and detect the formation of new chromophores.

-

Use an MS detector to identify the mass of potential degradation products.

-

Quantify the amount of remaining this compound and the formation of any major degradants.

-

Conclusion

While quantitative data for the solubility and stability of this compound is sparse in the public domain, a robust understanding of its physicochemical properties can be derived from its chemical structure and the behavior of similar acrylate monomers. This guide provides a framework for predicting its solubility and stability, and more importantly, outlines detailed experimental protocols for their empirical determination. By employing these methodologies, researchers can generate the reliable data needed to confidently incorporate this compound into their research and development workflows, ensuring both the integrity of their experiments and the quality of their results.

References

- 1. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 19660-16-3,this compound | lookchem [lookchem.com]

- 3. This compound CAS#: 19660-16-3 [m.chemicalbook.com]

- 4. Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 19660-16-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. synthomer.com [synthomer.com]

A Comprehensive Technical Guide to the Safe Handling of 2,3-Dibromopropyl Acrylate in the Laboratory

This guide provides an in-depth overview of the health and safety considerations essential for the laboratory-based handling of 2,3-Dibromopropyl acrylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure a safe and compliant research environment. The following sections detail the inherent hazards of this compound and delineate a robust framework for risk mitigation, from initial handling to emergency response.

Understanding the Hazard Profile of this compound

This compound (CAS No. 19660-16-3) is a halogenated acrylate ester that presents a multifaceted hazard profile requiring stringent safety protocols.[1][2] As a clear, light brown liquid, its physical state can belie its significant health risks.[1] The primary acute hazards are its potent irritant effects on the skin and eyes, and it is classified as toxic if ingested.[1][3][4] Furthermore, as with many acrylate monomers, there is potential for respiratory irritation.[1]

A critical aspect of its chemical nature is its propensity for polymerization.[1][3] This reactivity can be triggered by exposure to heat, light, or air, and can be accelerated by contamination.[1] Uncontrolled polymerization can lead to a rapid increase in temperature and pressure, posing a significant physical hazard in a laboratory setting. It is also incompatible with strong oxidizing agents, acids, and bases, which can catalyze vigorous and exothermic reactions.[1][3]

Toxicological Profile: A Matter of Prudent Precaution

While specific long-term toxicological data for this compound is not extensively documented in publicly accessible databases, the broader family of acrylates and brominated compounds warrants a cautious approach. Some acrylates have been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), typically based on animal studies where high doses induced tumors at the site of contact through chronic irritation.[5][6][7] However, it is crucial to note that other regulatory bodies have not always concurred with this classification, attributing the carcinogenicity to a secondary effect of long-term tissue damage rather than a direct genotoxic mechanism.[5][8]

Given the structural alerts within the this compound molecule—both an acrylate moiety and a brominated alkyl chain—it is prudent to handle this chemical as a potential carcinogen and mutagen until more definitive data becomes available. The related compound, tris(2,3-dibromopropyl) phosphate, is recognized as a mutagen and is reasonably anticipated to be a human carcinogen, further underscoring the need for caution.[9][10][11][12]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 19660-16-3 | [1] |

| Molecular Formula | C₆H₈Br₂O₂ | [1] |

| Molecular Weight | 271.93 g/mol | [1] |

| Appearance | Clear light brown liquid | [1] |

| Boiling Point | 112 °C at 1.2 mmHg | LookChem |

| Flash Point | 121.1 °C | LookChem |

| Density | 1.77 g/cm³ | LookChem |

| Stability | May be unstable to heat, light, and air. Polymerizable. | [1] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |

Source: PubChem.[1]

The Hierarchy of Controls: A Systematic Approach to Safety

To effectively mitigate the risks associated with this compound, a systematic application of the hierarchy of controls is paramount. This approach prioritizes the most effective control measures to minimize or eliminate hazards.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.[13] The fume hood should have a continuous and verifiable airflow.

Administrative Controls: Standard Operating Procedures and Training

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound is mandatory. This SOP should include:

-

A summary of the hazards.

-

Step-by-step instructions for safe handling, storage, and disposal.

-

Required PPE.

-

Emergency procedures for spills and exposures.

Training: All personnel who will handle this chemical must receive documented training on the specific hazards and the established SOPs before commencing any work.

Personal Protective Equipment (PPE): The Last Barrier

While engineering and administrative controls are primary, appropriate PPE is essential to protect against direct contact.

-

Hand Protection: Due to the irritant nature of acrylates and their ability to penetrate some glove materials, double-gloving with nitrile gloves is recommended.[6] Gloves should be inspected for any signs of degradation before and during use and changed frequently.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.[13]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4]

Safe Handling and Storage Protocols

Handling:

-

Always handle this compound in a designated area within a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Use the smallest quantity of the chemical necessary for the experiment.

-

Ensure all containers are clearly labeled with the chemical name and associated hazards.

Storage:

-

Store this compound in a cool, dry, and well-ventilated area, away from sources of heat, light, and ignition.[3][4]

-

It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

-

Containers should be tightly sealed to prevent leakage and polymerization.

-

Given its potential for instability, storage under refrigerated conditions may be advisable, as recommended by some suppliers.[14] Always consult the manufacturer's safety data sheet for specific storage temperature recommendations.

Emergency Procedures: Preparedness is Key

Rapid and appropriate response to emergencies is critical to minimizing harm.

Caption: A streamlined workflow for responding to spills and personal exposures.

Spill Response

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

-

Carefully collect the absorbed material into a sealed, labeled waste container.

-

Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by a thorough wash with soap and water.[1][3][4]

-

All contaminated materials must be disposed of as hazardous waste.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Prevent entry to the contaminated area.

-

Contact the institution's emergency response team or hazardous materials unit.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.[3] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated labware, absorbent materials, and excess chemical, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations. Waste containers must be clearly labeled with the contents and associated hazards.

Conclusion: A Commitment to Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its hazards and a diligent application of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Continuous review of safety procedures and ongoing training are essential components of a proactive safety culture.

References

- 1. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. heynovachem.com [heynovachem.com]

- 12. Tris(2,3-dibromopropyl) phosphate: mutagenicity of a widely used flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scipoly.com [scipoly.com]

- 14. 2,3-DIBROMOPROPYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2,3-Dibromopropyl Acrylate (CAS: 19660-16-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromopropyl acrylate (DBPA), with CAS number 19660-16-3, is a halogenated acrylate monomer that holds significant potential in various fields of materials science and biomedical research.[1][2] Its unique chemical structure, featuring a reactive acrylate group and two bromine atoms, imparts a combination of polymerizability and functionality that makes it a valuable building block for specialty polymers. This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is typically a clear, light brown liquid.[1][2] Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its proper storage, handling, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 19660-16-3 | [1][2] |

| Molecular Formula | C₆H₈Br₂O₂ | [2] |

| Molecular Weight | 271.93 g/mol | [2] |

| Appearance | Clear light brown liquid | [1][2] |

| Boiling Point | 112 °C at 1.2 mmHg | [2] |

| Density | 1.77 g/cm³ | [2] |

| Refractive Index | 1.5230-1.5260 | [2] |

| Flash Point | 121.1 °C | [2] |

| Stability | May be unstable to heat, light, and air. Incompatible with strong oxidizing agents. | [1][2] |

Synthesis of this compound

The synthesis of this compound can be approached through a couple of primary routes, typically involving either the esterification of 2,3-dibromo-1-propanol or the bromination of an existing acrylate ester. A common and logical pathway is the esterification of 2,3-dibromo-1-propanol with acryloyl chloride. This method offers a direct route to the desired product.

References

Methodological & Application

Application Note: Free Radical Polymerization of 2,3-Dibromopropyl Acrylate - Initiation and Propagation Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the free radical polymerization of 2,3-Dibromopropyl Acrylate (DBPA). It covers the fundamental principles of initiation and propagation, offering comprehensive, step-by-step protocols for both solution and bulk polymerization methods. This application note is designed to equip researchers with the necessary knowledge to successfully synthesize poly(this compound) and understand the critical parameters influencing the reaction.

Introduction: The Significance of this compound in Polymer Science

This compound (DBPA) is a halogenated acrylic monomer with the chemical structure C=CC(=O)OCC(CBr)Br. The presence of two bromine atoms on the propyl group imparts unique properties to the resulting polymer, including increased refractive index, flame retardancy, and higher density compared to non-halogenated polyacrylates. These characteristics make poly(DBPA) a material of interest in specialty coatings, optical materials, and as an intermediate for further chemical modification in drug delivery systems and other advanced applications.

Free radical polymerization is a robust and widely used method for synthesizing a vast array of polymers, including polyacrylates. This process relies on the generation of highly reactive free radicals to initiate a chain reaction, leading to the formation of long polymer chains. Understanding and controlling the initiation and propagation steps are

Application Notes & Protocols: Synthesis of Well-Defined Poly(2,3-Dibromopropyl acrylate) via Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Poly(2,3-Dibromopropyl acrylate)

Poly(this compound) (PDBPA) is a functional polymer with significant potential across various scientific and industrial domains. The presence of pendant dibromopropyl groups provides a versatile platform for subsequent chemical modifications, making PDBPA an attractive precursor for the synthesis of advanced materials. The high bromine content also imparts inherent flame-retardant properties.[1][2] Atom Transfer Radical Polymerization (ATRP) stands out as a robust and controlled polymerization technique, enabling the synthesis of PDBPA with predetermined molecular weights and low dispersity, which is crucial for predictable material performance.[3]

This guide provides a comprehensive overview of the synthesis of PDBPA using ATRP, detailing the underlying mechanistic principles, a step-by-step experimental protocol, characterization techniques, and potential applications.

Mechanistic Insight: The Rationale Behind ATRP for this compound

ATRP is a controlled/"living" radical polymerization method that relies on a reversible equilibrium between active propagating radicals and dormant species.[4] This equilibrium is mediated by a transition metal complex, typically copper-based, which cycles between a lower and a higher oxidation state.

The key to a successful ATRP of this compound (DBPA) lies in the careful selection of the initiator, catalyst, ligand, and solvent to ensure a controlled polymerization process while accommodating the functional monomer.

-

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is commonly used. The initiator's structure determines the initial radical and, consequently, the polymer chain's initiating end-group.

-

Catalyst/Ligand System: A copper(I) halide (e.g., CuBr) is used as the activator, and a nitrogen-based ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) is used to solubilize the copper salt and tune its reactivity. The ligand plays a critical role in establishing the ATRP equilibrium.

-

Monomer: this compound contains an acrylate group, which is readily polymerizable via radical methods, and a dibromopropyl group, which is the key functional moiety. The polymerization of acrylates via ATRP is well-established.[5]

-

Solvent: A solvent is often necessary to ensure the homogeneity of the reaction mixture, which is crucial for achieving good control over the polymerization.[5] Anisole is a suitable choice for the polymerization of many acrylates.

The polymerization proceeds through the following steps:

-

Initiation: The Cu(I)/Ligand complex reversibly activates the initiator (R-X) to generate a radical (R•) and the Cu(II)/Ligand complex.

-

Propagation: The radical (R•) adds to the monomer (DBPA) to form a new propagating radical.

-

Deactivation: The Cu(II)/Ligand complex deactivates the propagating radical, reforming a dormant polymer chain and the Cu(I)/Ligand complex. This reversible deactivation is the key to controlling the polymerization.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the ATRP synthesis of poly(this compound).

Caption: Workflow for ATRP of this compound.

Detailed Experimental Protocol

Materials:

-

This compound (DBPA, monomer)[6]

-

Ethyl α-bromoisobutyrate (EBiB, initiator)

-

Copper(I) bromide (CuBr, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Inhibitor removal column (for monomer purification)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Monomer Purification: Pass the DBPA monomer through a column of basic alumina to remove the inhibitor.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).

-

Seal the flask with a rubber septum, and cycle between vacuum and nitrogen/argon three times to ensure an inert atmosphere.

-

Add the purified DBPA monomer (e.g., 13.6 g, 50 mmol), anisole (e.g., 10 mL), and PMDETA (e.g., 0.104 mL, 0.5 mmol) to the flask via syringe.

-

Stir the mixture to allow the formation of the copper-ligand complex.

-

-

Degassing: Perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.

-

Initiation:

-

After the final thaw cycle, backfill the flask with nitrogen/argon.

-

Inject the initiator, EBiB (e.g., 0.073 mL, 0.5 mmol), into the stirring reaction mixture.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

-

Polymerization:

-

Allow the polymerization to proceed for the desired time (e.g., 4-8 hours). The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

-

-

Termination and Purification:

-

To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II), effectively stopping the polymerization.

-

Dilute the viscous polymer solution with a small amount of a suitable solvent (e.g., THF).

-

Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash it with fresh methanol.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

-

Characterization of Poly(this compound)

A combination of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the resulting polymer.[7]

| Technique | Purpose | Expected Results |

| Gel Permeation Chromatography (GPC/SEC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). | A monomodal and narrow molecular weight distribution (Đ < 1.5) is indicative of a controlled polymerization. The Mₙ should be close to the theoretical value calculated from the monomer-to-initiator ratio and conversion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and to calculate the monomer conversion. | ¹H NMR will show characteristic peaks for the polymer backbone and the pendant dibromopropyl groups. The disappearance of the vinyl proton signals from the monomer confirms polymerization. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | The spectrum should show the characteristic carbonyl stretching of the acrylate ester group and C-Br stretching vibrations. |

Data Presentation: Typical ATRP Conditions and Expected Outcomes

The following table summarizes typical reaction conditions for the ATRP of DBPA. The target degree of polymerization (DP) is determined by the initial molar ratio of monomer to initiator.

| Parameter | Value | Rationale |

| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100:1:1:1 | This ratio is a good starting point for achieving a well-controlled polymerization of acrylates. |

| Solvent | Anisole | Provides good solubility for the monomer, polymer, and catalyst complex, leading to a homogeneous reaction. |

| Temperature | 70 °C | A moderate temperature that allows for a reasonable polymerization rate without significant side reactions. |

| Time | 4-8 hours | Typically sufficient to achieve high monomer conversion. |

| Target DP | 100 | Determined by the [Monomer]:[Initiator] ratio. |

| Expected Mₙ ( g/mol ) | ~27,200 (at 100% conversion) | Calculated as (DP x Monomer MW) + Initiator MW. |

| Expected Đ | < 1.5 | A low dispersity is a key indicator of a controlled polymerization. |

Post-Polymerization Modification: Unlocking Functionality

The pendant dibromopropyl groups in PDBPA are highly amenable to post-polymerization modification, allowing for the introduction of a wide range of functional groups.[8] This opens up possibilities for creating novel materials with tailored properties.

References

- 1. EP3166980B1 - Preparation of bromine-containing polymers and their application as flame retardants - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. youtube.com [youtube.com]

- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. This compound | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. measurlabs.com [measurlabs.com]

- 8. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

Application Notes and Protocols for Grafting 2,3-Dibromopropyl Acrylate onto Cellulose and Chitin: A Guide for Researchers

Introduction: Enhancing Natural Polymers with Brominated Functionalities

Cellulose and chitin stand as two of the most abundant and renewable biopolymers on Earth, offering a sustainable platform for the development of advanced materials. Their inherent properties, including biocompatibility and biodegradability, make them attractive candidates for a myriad of applications. However, to unlock their full potential, chemical modification is often necessary to impart specific functionalities. This guide provides a comprehensive overview and detailed protocols for the grafting of 2,3-Dibromopropyl acrylate (DBPA) onto cellulose and chitin.

The introduction of the dibromopropyl group via DBPA grafting serves a dual purpose. The bromine atoms are well-known to confer flame-retardant properties to materials, a critical attribute for applications in textiles, construction, and electronics.[1][2][3] Furthermore, the acrylate backbone provides a versatile linker that can be further modified, while the grafted polymer chains can alter the physical and chemical properties of the natural polymer, influencing its solubility, thermal stability, and interaction with other substances.[4][5] This opens up possibilities for creating novel biomaterials for drug delivery, antimicrobial coatings, and advanced composites.[6][7][8]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design, ensuring a thorough understanding of the process.

Chemical Principles and Reaction Mechanisms

The grafting of DBPA onto cellulose and chitin is typically achieved through a free-radical polymerization mechanism. The process is initiated by creating radical sites on the biopolymer backbone, which then propagate by adding monomer units.

Initiation: A chemical initiator, such as ceric ammonium nitrate (CAN) or a redox system like Fenton's reagent (Fe²⁺/H₂O₂), is commonly used to generate radicals on the hydroxyl groups of cellulose or the hydroxyl and amino groups of chitin.[4][9][10] For instance, the Ce⁴⁺ ion can abstract an electron from a hydroxyl group, creating a radical on the biopolymer.

Propagation: The generated macroradical then attacks the double bond of the this compound monomer, initiating the growth of a polymer chain. This process continues as more monomer units add to the growing chain.

Termination: The polymerization is terminated when two growing chains combine or by other termination reactions.

The efficiency and extent of grafting are influenced by several factors, including the concentration of the monomer, initiator, and biopolymer, as well as the reaction temperature and time.

Grafting this compound onto Cellulose

Cellulose, with its abundant hydroxyl groups, provides ample sites for graft polymerization. The following protocol outlines a general procedure for the synthesis of cellulose-graft-poly(this compound) (Cell-g-PDBPA).

Experimental Protocol: Cellulose Grafting

Materials:

-

Microcrystalline cellulose (or other cellulose source)

-

This compound (DBPA)

-

Ceric ammonium nitrate (CAN)

-

Nitric acid (HNO₃)

-

Acetone

-

Distilled water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Nitrogen inlet

-

Buchner funnel and filter paper

-

Soxhlet extraction apparatus

-

Vacuum oven

Procedure:

-

Preparation of Cellulose: Accurately weigh 1.0 g of microcrystalline cellulose and suspend it in 50 mL of distilled water in the three-neck flask. Purge the flask with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.

-

Initiator Addition: While stirring, add a freshly prepared solution of CAN (e.g., 0.1 M in 1 N HNO₃). The optimal concentration of CAN should be determined experimentally but a good starting point is a molar ratio of CAN to anhydroglucose units of cellulose of approximately 1:10.

-

Monomer Addition: After a short period (e.g., 15 minutes) to allow for the formation of radicals on the cellulose backbone, add the desired amount of DBPA monomer. The monomer to cellulose weight ratio can be varied to control the grafting percentage. A starting ratio of 2:1 (DBPA:cellulose) is recommended.

-

Reaction: Maintain the reaction mixture at a constant temperature (e.g., 40-60 °C) under a nitrogen atmosphere with continuous stirring for a specified period (e.g., 2-4 hours).

-

Termination and Purification: Quench the reaction by adding a hydroquinone solution. Filter the reaction mixture using a Buchner funnel and wash the solid product thoroughly with distilled water and then with acetone to remove any unreacted monomer and homopolymer.

-

Homopolymer Extraction: To ensure the complete removal of the PDBPA homopolymer, perform a Soxhlet extraction of the crude product with a suitable solvent (e.g., acetone or dimethylformamide) for 24 hours.

-

Drying: Dry the purified Cell-g-PDBPA in a vacuum oven at 60 °C to a constant weight.

Characterization of Cell-g-PDBPA

Successful grafting can be confirmed through various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the FTIR spectra of the pristine cellulose and the grafted product. The appearance of new absorption bands corresponding to the C=O stretching of the ester group in the acrylate (around 1730 cm⁻¹) and C-Br stretching (in the fingerprint region) will indicate successful grafting.[11][12][13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR can provide evidence of grafting. New peaks corresponding to the carbonyl carbon and the carbons of the dibromopropyl group will be observed in the spectrum of the grafted cellulose.[16]

-

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the modified cellulose. The incorporation of the brominated acrylate is expected to alter the decomposition profile, potentially increasing the char yield, which is indicative of improved flame retardancy.[17][18]

-

Scanning Electron Microscopy (SEM): SEM can be used to observe changes in the surface morphology of the cellulose fibers after grafting.

Grafting this compound onto Chitin

Chitin possesses both hydroxyl and N-acetyl groups, offering multiple sites for chemical modification. The grafting of DBPA onto chitin follows a similar free-radical mechanism as with cellulose.

Experimental Protocol: Chitin Grafting

Materials:

-

Chitin powder (from shrimp shells or other sources)

-

This compound (DBPA)

-

Potassium persulfate (K₂S₂O₈) or Ceric Ammonium Nitrate (CAN)

-

Acetone

-

Distilled water

Equipment:

-

Same as for cellulose grafting.

Procedure:

-

Preparation of Chitin: Disperse 1.0 g of chitin powder in 50 mL of distilled water in a three-neck flask and purge with nitrogen.

-

Initiator Addition: Add a solution of the initiator (e.g., K₂S₂O₈, with a starting concentration of 0.05 M). The choice of initiator and its concentration may need to be optimized.[10]

-

Monomer Addition: Add the desired amount of DBPA monomer (e.g., a 2:1 weight ratio of DBPA to chitin).

-

Reaction: Heat the mixture to 60-70 °C and stir under a nitrogen atmosphere for 3-5 hours.

-

Purification: Cool the reaction mixture, filter the product, and wash extensively with water and acetone.

-

Homopolymer Extraction: Perform Soxhlet extraction with a suitable solvent to remove the PDBPA homopolymer.

-

Drying: Dry the purified chitin-g-PDBPA in a vacuum oven.

Characterization of Chitin-g-PDBPA

The characterization techniques are similar to those used for Cell-g-PDBPA:

-

FTIR Spectroscopy: Look for the characteristic C=O stretching peak of the acrylate group around 1730 cm⁻¹ and C-Br bands. The amide I and II bands of chitin should remain.[19]

-

NMR Spectroscopy: ¹³C NMR can confirm the presence of the grafted PDBPA chains.[20]

-

TGA: Assess the thermal stability and char formation of the modified chitin.[21]

-

Elemental Analysis: Determine the percentage of bromine and nitrogen to calculate the degree of grafting.

Visualization of Experimental Workflow and Reaction Scheme

Applications of DBPA-Grafted Biopolymers

The unique combination of a natural polymer backbone and brominated acrylate grafts leads to materials with a range of potential applications.

Flame Retardancy

The high bromine content of the grafted PDBPA chains is expected to impart significant flame-retardant properties to both cellulose and chitin. During combustion, the bromine radicals can interrupt the radical chain reactions in the gas phase, thus inhibiting the flame. Furthermore, the modified biopolymers may exhibit increased char formation, which acts as a thermal barrier.[1][2][3]

Table 1: Expected Flame Retardancy Properties

| Property | Expected Outcome for DBPA-Grafted Polymer |

| Limiting Oxygen Index (LOI) | Increased compared to unmodified polymer |

| Char Yield (from TGA) | Increased compared to unmodified polymer |

| Heat Release Rate (HRR) | Decreased compared to unmodified polymer |

Controlled Drug Delivery

The grafted polymer chains can create a matrix that encapsulates drug molecules, allowing for their controlled release. The rate of release can be tailored by varying the grafting percentage and the length of the grafted chains.[22][23][24][25][26][27] The hydrophobicity of the PDBPA grafts can be particularly useful for the sustained release of hydrophobic drugs.

Table 2: Parameters for Drug Release Studies

| Parameter | Description |

| Drug Loading | The amount of drug encapsulated in the polymer matrix. |

| Encapsulation Efficiency | The percentage of the initial drug that is successfully encapsulated. |

| In Vitro Release Profile | The rate and extent of drug release in a simulated physiological fluid over time. |

Antimicrobial Materials

While the inherent antimicrobial activity of chitin is well-known, the modification with DBPA could potentially enhance or alter this activity.[28][29][30][31][32] The brominated organic moieties may exhibit antimicrobial properties against a range of bacteria and fungi. The modified biopolymers could be developed into antimicrobial films, fibers, or coatings for biomedical devices and food packaging.

Table 3: Antimicrobial Activity Assessment

| Test | Description |

| Zone of Inhibition | Qualitative assessment of antimicrobial activity on an agar plate. |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the material that inhibits the visible growth of a microorganism. |

| Minimum Bactericidal Concentration (MBC) | The lowest concentration of the material that kills a particular bacterium. |

Safety Precautions

-

This compound (DBPA) is a hazardous chemical. It is a suspected carcinogen and can cause skin and eye irritation. Always handle DBPA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ceric ammonium nitrate (CAN) is a strong oxidizing agent. Avoid contact with combustible materials.

-

Nitric acid is corrosive. Handle with care and appropriate PPE.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The grafting of this compound onto cellulose and chitin presents a promising avenue for the development of functional biomaterials with enhanced flame retardancy, potential for controlled drug delivery, and antimicrobial properties. The protocols and information provided in this guide offer a solid foundation for researchers to explore the synthesis, characterization, and application of these novel materials. Further optimization of the reaction conditions and in-depth evaluation of the material properties will be crucial for translating this research into practical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Portal [ub-ir.bolton.ac.uk]

- 3. Advances in the Study of Flame-Retardant Cellulose and Its Application in Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of chitosan derivatives for biomedical applications - American Chemical Society [acs.digitellinc.com]

- 7. Applications of Chitin and Its Derivatives in Biological Medicine | MDPI [mdpi.com]

- 8. Progress in chitin/chitosan and their derivatives for biomedical applications: Where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ukm.my [ukm.my]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. FTIR analysis of cellulose treated with sodium hydroxide and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

- 16. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 17. primescholars.com [primescholars.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Investigation of chitin grafting: thermal, antioxidant and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Functionalisation of Electrospun Cellulose Acetate Membranes with PEDOT and PPy for Electronic Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Controlling drug release from acrylic polymers: in vitro studies with potential oral inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Functionalized Bacterial Cellulose Microparticles for Drug Delivery in Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. researchgate.net [researchgate.net]

- 28. Antimicrobial Activities of Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. New Antibacterial and Antioxidant Chitin Derivatives: Ultrasonic Preparation and Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. New Antibacterial and Antioxidant Chitin Derivatives: Ultrasonic Preparation and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Historical Use of 2,3-Dibromopropyl Acrylate as a Flame Retardant for Polyester and Cotton Textiles

A Senior Application Scientist's Retrospective and Cautionary Guide

Abstract: This document provides a detailed examination of 2,3-Dibromopropyl Acrylate (DBPA) and its historical application as a flame retardant for polyester, cotton, and their blends. It is intended for researchers, scientists, and professionals in drug development and material science as a historical and cautionary reference. Due to the significant toxicological concerns associated with brominated flame retardants of this class, the protocols described herein are not recommended for current use . Instead, this guide serves to document past practices, explain the chemical principles involved, and highlight the critical importance of toxicological assessment in chemical product development. We will delve into the synthesis, proposed application methods based on practices of the era, the mechanism of flame retardancy, and the overwhelming health and environmental hazards that led to the discontinuation of such chemicals.

Part 1: Introduction - A Look Back at Halogenated Flame Retardants

In the mid-20th century, the widespread adoption of synthetic polymers in textiles created new challenges in fire safety. Polyester and cotton blends, in particular, posed a significant flammability problem. Cotton chars but provides a scaffold for the molten, dripping polyester, leading to a "scaffolding effect" that can enhance burning.[1] This spurred the development of a wide range of chemical flame retardants, among which halogenated compounds, particularly those containing bromine, were highly effective.

This compound (DBPA) is a reactive, bromine-containing monomer that was investigated for these applications. As a vinyl compound, it could be polymerized into a latex binder or coating for textiles.[2] Its high bromine content was intended to confer flame retardancy to flammable substrates. However, the story of DBPA is inextricably linked to that of its close chemical relative, tris(2,3-dibromopropyl) phosphate (TDBPP), a flame retardant famously used in children's sleepwear in the 1970s. The discovery of TDBPP's mutagenic and carcinogenic properties led to its ban and became a landmark case in chemical safety regulation.[3][4] Given the structural similarities and the toxic profile of related acrylates, DBPA is now understood to be a hazardous compound and is not used in modern textile finishing.

This document will reconstruct the likely scientific and technical approach to using DBPA, framed within the critical context of its toxicity.

Part 2: Chemical & Physical Properties of this compound

Understanding the properties of DBPA is essential to comprehend both its function and its hazards.

| Property | Value | Source |

| Chemical Name | 2,3-dibromopropyl prop-2-enoate | PubChem |

| Synonyms | Acrylic Acid 2,3-Dibromopropyl Ester | PubChem |

| CAS Number | 19660-16-3 | PubChem |

| Molecular Formula | C₆H₈Br₂O₂ | PubChem |